molecular formula C19H16F3N5O B2930329 N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 383148-78-5

N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide

Cat. No.: B2930329
CAS No.: 383148-78-5
M. Wt: 387.366
InChI Key: QWYKVJPZWGUCFO-UHFFFAOYSA-N
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Description

N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a trifluoromethyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide typically involves multiple steps, starting with the formation of the triazine ring. One common approach is the reaction of phenylhydrazine with trifluoromethyl ketone to form the corresponding hydrazone, followed by cyclization to yield the triazine core[_{{{CITATION{{{_1{N',3-dimethyl-N'-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl ...

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases or conditions.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity and biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide: A closely related compound with a similar structure but lacking the carbohydrazide group.

  • N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzamide: Another structurally similar compound with an amide group instead of a carbohydrazide group.

Uniqueness: N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O/c1-12-7-6-10-14(11-12)18(28)26-27(2)17-15(19(20,21)22)24-25-16(23-17)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYKVJPZWGUCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN(C)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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